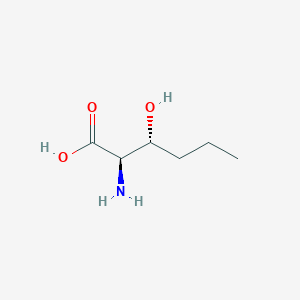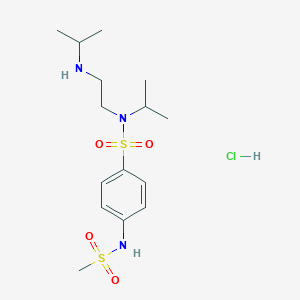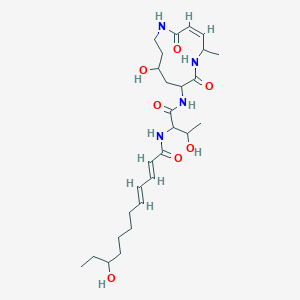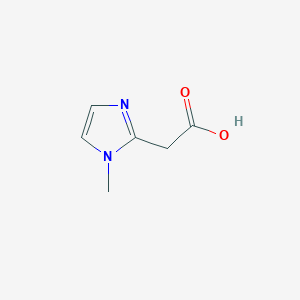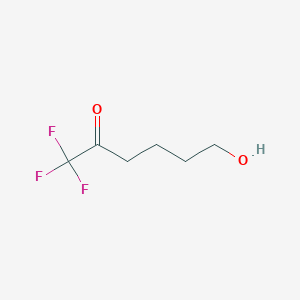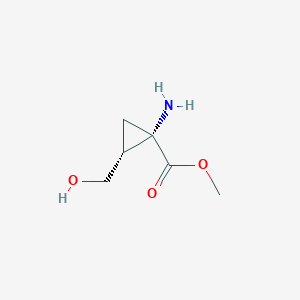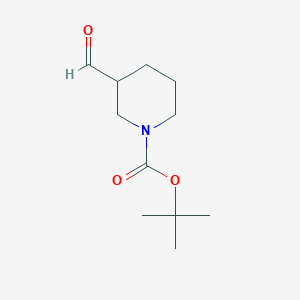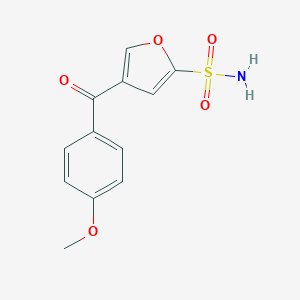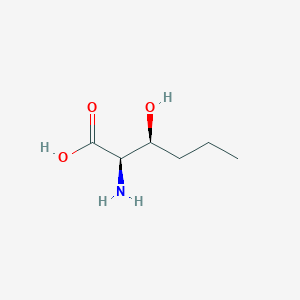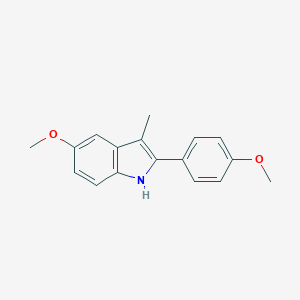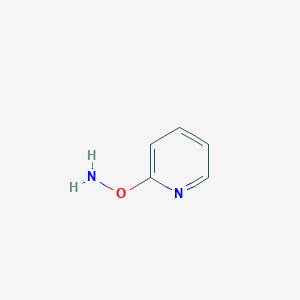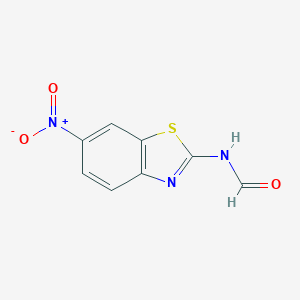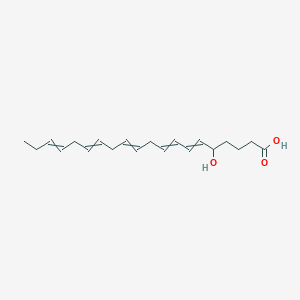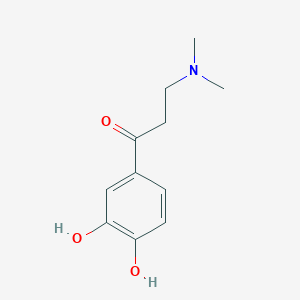
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, also known as DMAP, is a chemical compound with potential applications in scientific research. It is a derivative of the natural product tyrosine and has been synthesized for various purposes in the laboratory. In
Mecanismo De Acción
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one is believed to act as a nucleophile in organic reactions. It can also act as a proton acceptor in acid-catalyzed reactions. In addition, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has been shown to interact with metal ions, resulting in fluorescence emission.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. However, it has been shown to have low toxicity in animal studies, indicating its potential for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for extended periods. However, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has limitations in terms of its solubility and reactivity. It may also require special handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of research is the exploration of 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one's potential as a fluorescent probe for the detection of metal ions. Additionally, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one's potential applications in biological systems, such as drug delivery and imaging, warrant further investigation.
Conclusion
In conclusion, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, or 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one, is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Continued research on 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one may lead to new discoveries and applications in various fields of science.
Métodos De Síntesis
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one can be synthesized through a multistep process involving the reaction of tyrosine with various reagents. One such method involves the reaction of tyrosine with dimethylaminoethyl chloride to form N,N-dimethyltyrosine. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis for the preparation of various compounds. 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has also been used as a catalyst in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. In addition, 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
112744-61-3 |
|---|---|
Nombre del producto |
1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-12(2)6-5-9(13)8-3-4-10(14)11(15)7-8/h3-4,7,14-15H,5-6H2,1-2H3 |
Clave InChI |
FHLFDXGPBUQEJF-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)O)O |
SMILES canónico |
CN(C)CCC(=O)C1=CC(=C(C=C1)O)O |
Sinónimos |
1-Propanone, 1-(3,4-dihydroxyphenyl)-3-(dimethylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



